N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a fluorine atom attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-amino-2-methoxyaniline is dissolved in a suitable solvent like dichloromethane, and 3-fluorobenzoyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Material Science: It is explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-amino-2-methoxyphenyl)propanamide
- N-(5-amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Uniqueness
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and material science compared to its analogs.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCYCWDMHIIHJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.